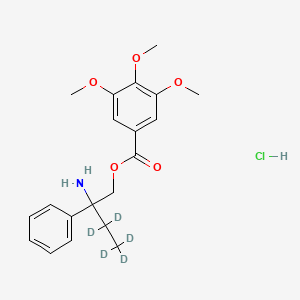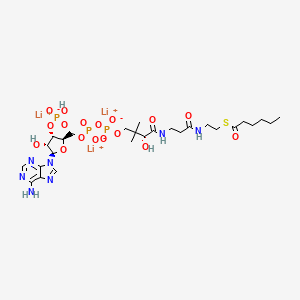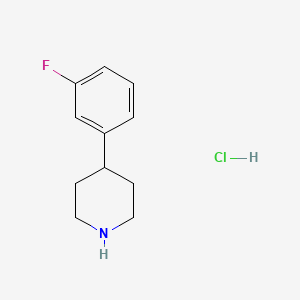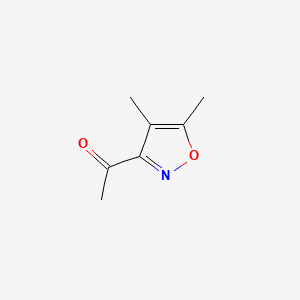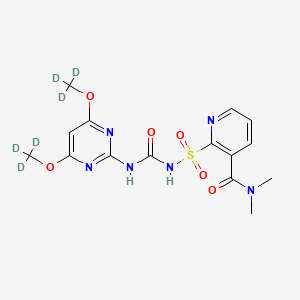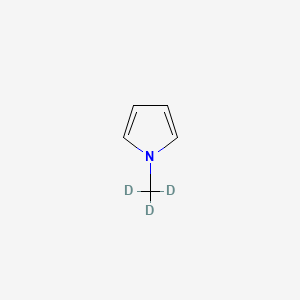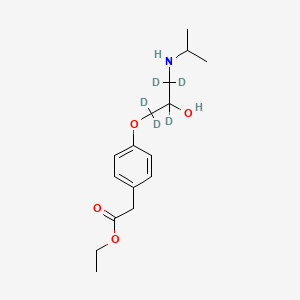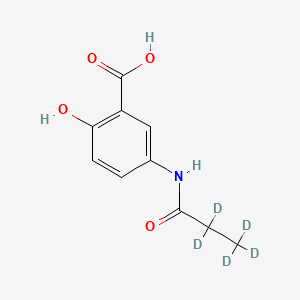
N-Propionyl Mesalazine-d5
Übersicht
Beschreibung
N-Propionyl Mesalazine-d5 is a biochemical used for proteomics research . It has a molecular formula of C10H6D5NO4 and a molecular weight of 214.23 g/mol . It is also known as 2-hydroxy-5-(2,2,3,3,3-pentadeuteriopropanoylamino)benzoic acid .
Synthesis Analysis
The synthesis of Mesalazine, the parent compound of this compound, can be achieved via a green approach with 2-chloro-5-nitrobenzoic acid as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .Molecular Structure Analysis
The molecular structure of this compound is characterized by several computed properties . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 214.10019156 g/mol . The topological polar surface area is 86.6 Ų, and it has a heavy atom count of 15 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.23 g/mol . It has an XLogP3 of 2.1, indicating its relative lipophilicity . The compound has a complexity of 254 and is composed of 5 isotope atoms .Wissenschaftliche Forschungsanwendungen
Pharmacodynamic and Pharmacokinetic Properties
Mesalazine, the active component of N-Propionyl Mesalazine-d5, has been extensively studied for its pharmacodynamic and pharmacokinetic properties. It plays a crucial role in treating mild to moderate ulcerative colitis and maintaining remission in chronic cases. The drug's efficacy stems from its ability to be delivered directly to the colon, thus minimizing systemic absorption and focusing therapeutic effects on the site of inflammation. This targeted delivery is achieved through various formulation techniques, ensuring that Mesalazine is released in the distal small intestine and colon, areas most affected by inflammatory bowel disease (IBD) (Brogden & Sorkin, 1989).
Anti-inflammatory and Anticarcinogenic Effects
Research suggests that Mesalazine's therapeutic benefits extend beyond its anti-inflammatory action in ulcerative colitis and Crohn's disease. Its mechanisms may include the inhibition of cyclo-oxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, Mesalazine is thought to have chemopreventive properties against colorectal carcinoma in patients with IBD, likely due to its anti-inflammatory effects and potential to induce apoptosis in abnormal cells (Allgayer, 2003).
Pharmacological and Biological Effects
A comprehensive review of Mesalazine's pharmacological and biological effects reveals its diverse applications, including anti-oxidant, anti-inflammatory, antibacterial, and anticancer properties. These effects underscore its potential beyond IBD treatment, hinting at broader medicinal uses. The review highlights the need for further research to optimize Mesalazine's therapeutic efficacy and explore its full range of applications (Beiranvand, 2021).
Role in Treatment Protocols
Mesalazine is considered a first-line therapy for mild to moderately active ulcerative colitis and for long-term maintenance of remission. Its efficacy, coupled with a favorable safety profile, makes it a suitable alternative to sulfasalazine, especially for patients intolerant to sulfasalazine. The development of Mesalazine and its prodrugs represents a significant advancement in the management of IBD, offering effective treatment options with fewer adverse effects (Schroeder, 2002).
Zukünftige Richtungen
Research on Mesalazine, the parent compound of N-Propionyl Mesalazine-d5, suggests that it has beneficial effects on colitis-associated colorectal cancer . Future research may focus on further understanding the molecular mechanisms of action and chemopreventive effect of Mesalazine and its derivatives .
Wirkmechanismus
Target of Action
N-Propionyl Mesalazine-d5 is a labeled metabolite of Mesalazine . Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .
Mode of Action
Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals . Regardless of the mode of action, mesalazine is active mainly topically rather than systemically .
Biochemical Pathways
It is known that it interferes with the production of inflammatory chemicals, such as prostaglandins and leukotrienes, thereby reducing inflammation and tissue damage in the colon .
Pharmacokinetics
The pharmacokinetics of Mesalazine have been studied in healthy subjects. After administration, the drug is absorbed and metabolized, with the metabolites being excreted in the urine . The maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were reported after the first dose administration . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .
Result of Action
The result of Mesalazine’s action is a reduction in the inflammation and symptoms associated with ulcerative colitis. This includes a decrease in abdominal pain, diarrhea, and rectal bleeding . It is also used to maintain remission in patients with ulcerative colitis .
Action Environment
The action of Mesalazine is influenced by the environment in the gastrointestinal tract. The drug is designed to be released in the colon, where it can act directly on the inflamed tissue . The effectiveness of Mesalazine can be influenced by factors such as the pH of the gut, the presence of certain gut bacteria, and the speed at which the drug is transported through the gut .
Biochemische Analyse
Biochemical Properties
N-Propionyl Mesalazine-d5 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is known to have anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, and gastroprotective properties .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to suppress the growth of HT-29 cell line, a type of CRC cell, and inhibit the expression of matrix metalloproteinases (MMPs) through NF-κB-mediated and invasive cellular signals .
Molecular Mechanism
The mechanism of action of this compound involves its ability to donate electrons and thus scavenge the radical and non-radical forms of Hb IV . This suggests that this compound is very effective in inhibiting lipid peroxidation catalyzed by hemoproteins such as Hb .
Metabolic Pathways
Eigenschaften
IUPAC Name |
2-hydroxy-5-(2,2,3,3,3-pentadeuteriopropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMCNDDLFCXFG-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676119 | |
| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189861-06-0 | |
| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


